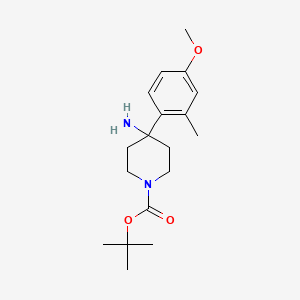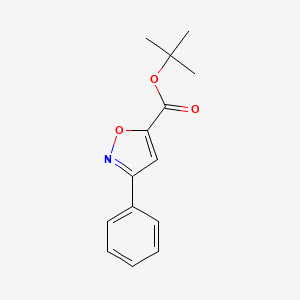
7-amino-N-methylheptanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-N-methylheptanamide hydrochloride is a chemical compound with the molecular formula C8H18N2O·HCl It is an amide derivative, characterized by the presence of an amino group and a methyl group attached to the heptanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-methylheptanamide hydrochloride typically involves the reaction of heptanamide with methylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Heptanamide and methylamine.
Reaction: The heptanamide is reacted with methylamine in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 7-amino-N-methylheptanamide hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
7-amino-N-methylheptanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
7-amino-N-methylheptanamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-amino-N-methylheptanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-aminoheptanamide: Lacks the methyl group, leading to different chemical properties.
N-methylheptanamide: Lacks the amino group, affecting its reactivity and applications.
Heptanamide: The parent compound without any substitutions.
Uniqueness
7-amino-N-methylheptanamide hydrochloride is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H19ClN2O |
|---|---|
Peso molecular |
194.70 g/mol |
Nombre IUPAC |
7-amino-N-methylheptanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-10-8(11)6-4-2-3-5-7-9;/h2-7,9H2,1H3,(H,10,11);1H |
Clave InChI |
OEONOYCQQPOLBI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)



![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
